
1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of imidazole derivatives. One common method is the reaction of 3,4-dimethylimidazole with ethyl halides under basic conditions. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Derivatives of imidazole, including this compound, are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the derivative .
Comparación Con Compuestos Similares
1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium can be compared with other imidazole derivatives such as:
1-Methylimidazole: Similar in structure but with different alkylation patterns, leading to variations in reactivity and biological activity.
2-Ethyl-4-methylimidazole: Another derivative with distinct substitution patterns, affecting its chemical and physical properties.
4,5-Diphenylimidazole: A more complex derivative with additional aromatic rings, used in different applications due to its unique properties
Propiedades
Número CAS |
174899-73-1 |
|---|---|
Fórmula molecular |
C7H15N2+ |
Peso molecular |
127.21 g/mol |
Nombre IUPAC |
1-ethyl-3,4-dimethyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C7H14N2/c1-4-9-5-7(2)8(3)6-9/h5H,4,6H2,1-3H3/p+1 |
Clave InChI |
FROUDYWQGUJRJT-UHFFFAOYSA-O |
SMILES canónico |
CC[NH+]1CN(C(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14266798.png)
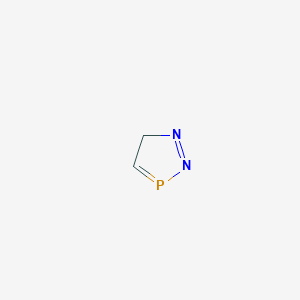
![(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol](/img/structure/B14266808.png)
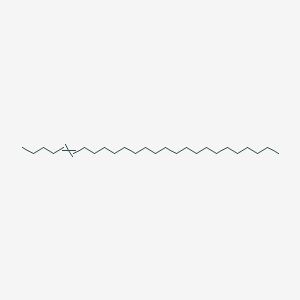

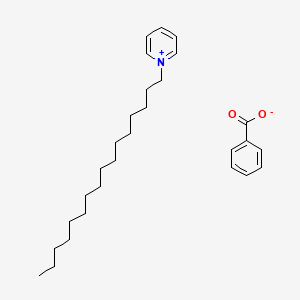
![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
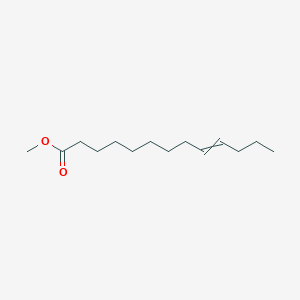
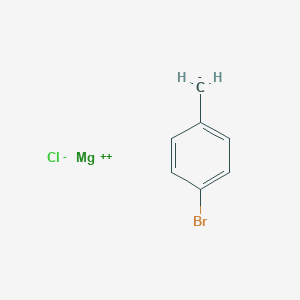
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)



